2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxy group, a propynyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
- 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
- 2-[(4-fluorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Uniqueness
2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h1,3-10H,11-12H2 |
InChI Key |
DVZDEFDDBNPVKC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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